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Compound of Interest

Compound Name: 1-Methoxy-4-methylphenazine

Cat. No.: B15486070

For Researchers, Scientists, and Drug Development Professionals

Phenazine derivatives represent a vast and promising class of heterocyclic compounds with a
broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic
effects.[1] Their planar structure allows for intercalation with DNA, and their redox properties
contribute to the generation of reactive oxygen species (ROS), a key mechanism in their
therapeutic action.[2][3] This guide provides a comparative overview of a-Methoxy-4-
methylphenazine against other notable phenazine derivatives, supported by experimental data
from existing literature.

While direct comparative studies on a-Methoxy-4-methylphenazine are not extensively
available, its performance can be inferred from the structure-activity relationships (SAR) of
phenazine compounds. The presence of a methoxy group, as seen in derivatives like 1,6-
dimethoxyphenazine, and a methyl group can influence the lipophilicity and electron-donating
properties of the molecule, potentially enhancing its interaction with microbial cell membranes
and its redox activity.[4][5] This guide will contextualize the anticipated properties of a-Methoxy-
4-methylphenazine alongside experimentally validated data for other key phenazine
derivatives.

Anticancer Activity: A Comparative Analysis
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Phenazine derivatives have demonstrated significant potential as anticancer agents, with their

mechanism of action often linked to the induction of apoptosis through ROS production and

mitochondrial pathways.[2] Several synthetic phenazine derivatives have shown potent

cytotoxic activity against a range of cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Phenazine Derivatives

Compound/De  Cancer Cell Reference
L. . IC50 (pM) IC50 (pM)
rivative Line Compound
2-Chloro-N- ]
) K562 (Chronic
(phenazin-2- Comparable to ) ) N
] Myelogenous ) ] Cisplatin Not specified
yl)benzamide ) Cisplatin
Leukemia)
(Compound 4)
HepG2
Comparable to ) ] N
(Hepatocellular ) ) Cisplatin Not specified
. Cisplatin
Carcinoma)
Benzo[a]pyrano
[alpy - [ HepG2
2,3-c]phenazine Hydroxycamptot
T (Hepatocellular 6.71 ] ~10.74
derivative ) hecine (HCPT)
Carcinoma)
(6{1,2,1,9})
Benzo[a]phenazi
ne-5-sulfonic HL-60
acid derivative (Promyelocytic 19 Cisplatin 7
(10-dimethyl Leukemia)
carboxamido)
Phenazine-1- ] Good cytotoxic
. HelLa (Cervical o
carboxylic activity (exact N B
Cancer), A549 Not specified Not specified
acylhydrazone values not
(Lung Cancer) N
(3d) specified)
Diphenazine NUGC-3
phenazostatin J (Stomach 0.0077 Adriamycin 0.1463
(100) Cancer)
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Note: Data extracted from multiple sources.[2][6][7][8][9] Direct comparison should be made
with caution due to variations in experimental conditions.

Based on SAR studies, the methoxy and methyl substitutions in a-Methoxy-4-methylphenazine
are expected to confer moderate to good anticancer activity. The electron-donating nature of
these groups could enhance the stability of the phenazine radical cation, promoting ROS
generation and subsequent apoptosis in cancer cells.

Antimicrobial Activity: A Comparative Analysis

The antimicrobial properties of phenazines are well-documented, with some derivatives
showing efficacy against drug-resistant pathogens.[4][10] Their mode of action often involves
the disruption of bacterial biosynthesis and cell membrane integrity through oxidative stress.[3]

Table 2: Comparative Antimicrobial Activity of Phenazine Derivatives
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Compound/De . ) o Reference o
L. Microorganism  Activity/MIC Activity/MIC
rivative Compound
Novel Phenazine  Staphylococcus o o o
o 12 mm inhibition ~ Ampicillin (100 25 mm inhibition
Derivatives (6e, aureus (Gram-
- zone pg/mL) zone
7e) positive)
Novel Phenazine o ) o o o
o Escherichia coli 12 mm inhibition Ampicillin (100 16 mm inhibition
Derivatives (4d, )
(Gram-negative) zone pg/mL) zone

6a)

Novel Phenazine

Candida albicans

13 mm inhibition

Fluconazole (100

23 mm inhibition

Derivative (4c) (Fungus) zone pg/mL) zone
Bromophenazine  S. aureus, S. )
) o 0.78-1.56 pM Pyocyanin 25-50 uM
Analogue epidermidis
2-Bromo-1-
hydroxyphenazin  Not specified 6.25 uM Pyocyanin 50 uM
e (78)
Synthetic
Halogenated - N -
Not specified 0.08 uM Not specified Not specified

Phenazine (HP
29)

Note: Data extracted from multiple sources.[4][10][11] Inhibition zone diameters and MIC

values are indicative of antimicrobial potency.

The functional groups of a-Methoxy-4-methylphenazine suggest it would possess notable

antimicrobial properties. The methoxy group can increase lipophilicity, facilitating passage

through the microbial cell wall, while the overall electronic properties would support the redox

cycling necessary for ROS-mediated antimicrobial action.[4]

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays for assessing

anticancer and antimicrobial activity.
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MTT Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability.

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the phenazine
derivatives for a specified period (e.g., 48-72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated.

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization
solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader. The IC50 value, the concentration of the compound that
inhibits 50% of cell growth, is then calculated.[6]

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial susceptibility of microorganisms.

Microbial Inoculation: A standardized inoculum of the test microorganism is uniformly spread
on the surface of an agar plate.

Well Creation: Wells are created in the agar using a sterile cork borer.

Compound Loading: A specific volume of the phenazine derivative solution at a known
concentration is added to each well.

Incubation: The plates are incubated under appropriate conditions for the test
microorganism.

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where
microbial growth is inhibited, is measured in millimeters.[4]

Visualizing Mechanisms and Workflows
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Signaling Pathway of Phenazine-Induced Apoptosis

Phenazine derivatives often induce apoptosis in cancer cells through the generation of reactive
oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase

cascades.
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Caption: Generalized pathway of phenazine-induced apoptosis.
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Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of phenazine derivatives involves
synthesis, characterization, and subsequent in vitro assays.
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Caption: Workflow for phenazine derivative screening.

In conclusion, while a-Methoxy-4-methylphenazine remains a less-studied derivative, the
established structure-activity relationships within the phenazine class allow for informed
predictions of its biological potential. Its anticipated anticancer and antimicrobial activities,
driven by the electronic and lipophilic contributions of its methoxy and methyl substituents,
position it as a compound of interest for further investigation. The comparative data provided
for other phenazine derivatives serve as a valuable benchmark for future experimental
validation of a-Methoxy-4-methylphenazine's therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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